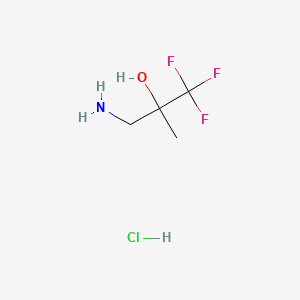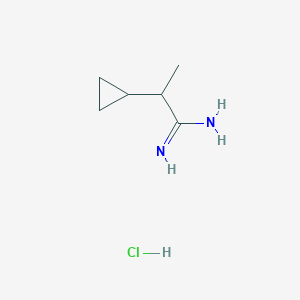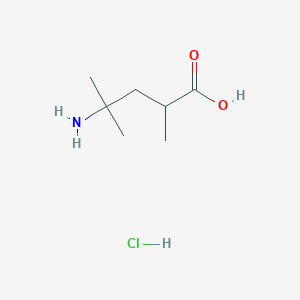
3-氨基-1,1,1-三氟-2-甲基丙-2-醇盐酸盐
概述
描述
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C4H9ClF3NO and a molecular weight of 179.57 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group, making it a versatile intermediate in various chemical reactions and applications.
科学研究应用
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用机制
Mode of Action
It is known that the compound can be used in organic synthesis and as a pharmaceutical intermediate , suggesting it may interact with various biological targets.
Biochemical Pathways
As a compound used in organic synthesis and as a pharmaceutical intermediate
Result of Action
As a compound used in organic synthesis and as a pharmaceutical intermediate , it is likely to have diverse effects depending on the specific context of its use.
生化分析
Biochemical Properties
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . The interactions between 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the expression of genes involved in stress response and metabolic regulation, leading to changes in cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride exerts its effects through specific binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . It can bind to the active sites of enzymes, altering their conformation and activity, which in turn affects the downstream metabolic processes. Additionally, 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride vary with different dosages in animal models. At lower doses, this compound can modulate metabolic pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.
Metabolic Pathways
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride is involved in several metabolic pathways, particularly those related to amino acid metabolism . It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways. This compound can also affect the levels of specific metabolites, leading to changes in overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its activity and function within the biological system.
Subcellular Localization
The subcellular localization of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride is determined by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with local biomolecules and influence cellular processes. The localization of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride is essential for its activity and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride typically involves the reaction of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the careful handling of reagents and maintaining specific temperatures and pressures to achieve the desired product quality .
化学反应分析
Types of Reactions: 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of amino derivatives .
相似化合物的比较
- 3-Amino-1,1,1-trifluoropropan-2-ol
- 1,1,1-Trifluoro-2-methylpropan-2-ol
- 2-Trifluoromethyl-2-propanol
Comparison: Compared to these similar compounds, 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions .
属性
IUPAC Name |
3-amino-1,1,1-trifluoro-2-methylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO.ClH/c1-3(9,2-8)4(5,6)7;/h9H,2,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMNLWVSNZJVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334546-33-6 | |
| Record name | 2-Propanol, 3-amino-1,1,1-trifluoro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334546-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)
![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B1378778.png)
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine](/img/structure/B1378779.png)




